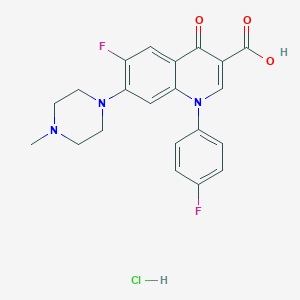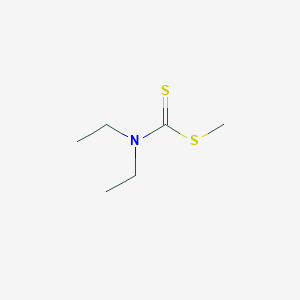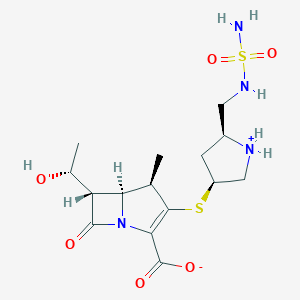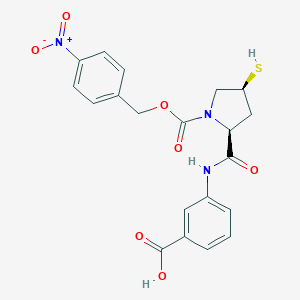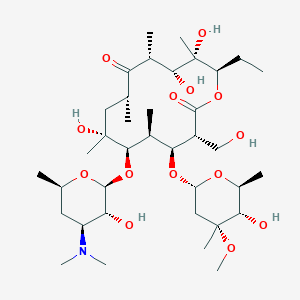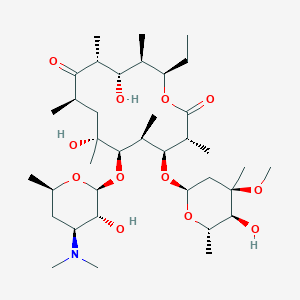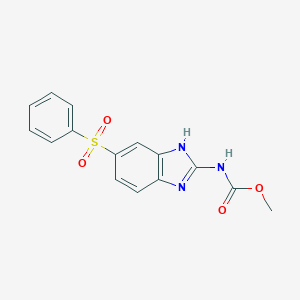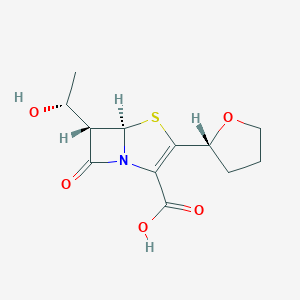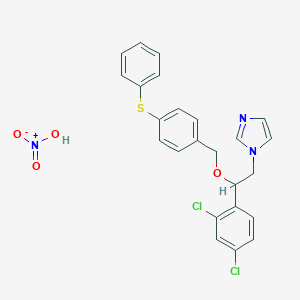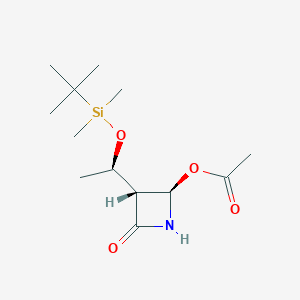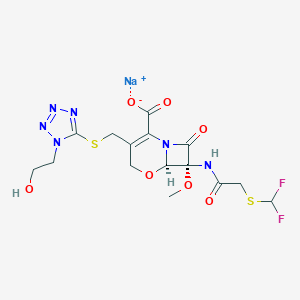
氟甲氧西林钠
描述
氟甲氧西林钠是一种合成的氧杂头孢类抗生素,首次合成于 1980 年代的日本。它属于 β-内酰胺类抗生素,以其对扩展谱 β-内酰胺酶 (ESBL) 的稳定性而闻名。 该化合物对多种革兰氏阳性菌和革兰氏阴性菌以及厌氧菌有效 .
科学研究应用
氟甲氧西林钠具有广泛的科学研究应用,包括:
化学: 它被用作研究 β-内酰胺类抗生素及其与细菌酶相互作用的模型化合物。
生物学: 它被用来研究细菌耐药机制和新型抗生素的开发。
医学: 它被用于治疗各种细菌感染,包括由产生 ESBL 的细菌引起的感染。
作用机制
氟甲氧西林钠通过与细菌细胞壁中的青霉素结合蛋白 (PBP) 结合来发挥作用。 这种结合阻止了肽聚糖合成的转肽步骤,导致细胞壁生物合成的抑制,最终导致细菌细胞死亡 .
生化分析
Biochemical Properties
Flomoxef sodium plays a crucial role in biochemical reactions by inhibiting bacterial cell wall synthesis. It interacts with penicillin-binding proteins (PBPs), which are essential enzymes involved in the final stages of bacterial cell wall assembly. By binding to these PBPs, Flomoxef sodium disrupts the cross-linking of peptidoglycan chains, leading to cell lysis and death . This interaction is highly specific and results in the inhibition of bacterial growth.
Cellular Effects
Flomoxef sodium affects various types of cells and cellular processes. In bacterial cells, it inhibits cell wall synthesis, leading to cell lysis and death. This disruption of cell wall integrity affects cell signaling pathways, gene expression, and cellular metabolism. Flomoxef sodium’s impact on cell signaling pathways includes the inhibition of peptidoglycan synthesis, which is crucial for maintaining cell shape and integrity . Additionally, the inhibition of cell wall synthesis can lead to changes in gene expression, as the bacteria attempt to respond to the antibiotic stress.
Molecular Mechanism
The molecular mechanism of Flomoxef sodium involves its binding to penicillin-binding proteins (PBPs) on the bacterial cell membrane. This binding inhibits the transpeptidation reaction, which is essential for cross-linking peptidoglycan chains in the bacterial cell wall. By preventing this cross-linking, Flomoxef sodium weakens the cell wall structure, leading to osmotic instability and cell lysis . The inhibition of PBPs is a key factor in the bactericidal activity of Flomoxef sodium.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Flomoxef sodium can change over time. The stability of Flomoxef sodium is influenced by factors such as temperature, pH, and exposure to light. Over time, Flomoxef sodium may degrade, leading to a decrease in its antibacterial activity. Long-term studies have shown that Flomoxef sodium can maintain its effectiveness for extended periods when stored under appropriate conditions . Degradation products may form over time, potentially affecting its efficacy and safety.
Dosage Effects in Animal Models
The effects of Flomoxef sodium vary with different dosages in animal models. At therapeutic doses, Flomoxef sodium effectively treats bacterial infections without causing significant adverse effects. At higher doses, toxic effects such as nephrotoxicity and hepatotoxicity may occur . Studies in animal models have shown that the threshold for these toxic effects varies depending on the species and the duration of exposure. It is essential to determine the optimal dosage to maximize efficacy while minimizing toxicity.
Metabolic Pathways
Flomoxef sodium is involved in various metabolic pathways within bacterial cells. It primarily targets the synthesis of peptidoglycan, a critical component of the bacterial cell wall. The inhibition of peptidoglycan synthesis disrupts the normal metabolic flux, leading to the accumulation of precursors and intermediates . Flomoxef sodium also interacts with enzymes involved in cell wall synthesis, further affecting the metabolic pathways that maintain cell wall integrity.
Transport and Distribution
Flomoxef sodium is transported and distributed within cells and tissues through various mechanisms. It can penetrate bacterial cell walls and reach its target sites, such as penicillin-binding proteins (PBPs). The distribution of Flomoxef sodium within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of transporters or binding proteins . These factors determine the localization and accumulation of Flomoxef sodium in infected tissues, contributing to its therapeutic efficacy.
Subcellular Localization
The subcellular localization of Flomoxef sodium is primarily within the bacterial cell wall, where it exerts its antibacterial effects. Flomoxef sodium targets penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall . This specific localization allows Flomoxef sodium to effectively inhibit cell wall synthesis and induce cell lysis. Additionally, post-translational modifications and targeting signals may influence the precise localization and activity of Flomoxef sodium within bacterial cells.
准备方法
化学反应分析
氟甲氧西林钠会发生各种化学反应,包括:
氧化: 这种反应涉及添加氧气或去除氢气。常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 这种反应涉及添加氢气或去除氧气。常见的还原剂包括硼氢化钠和氢化锂铝。
取代: 这种反应涉及用另一个原子或原子团替换一个原子或原子团。常见的试剂包括卤素和亲核试剂。
相似化合物的比较
氟甲氧西林钠与其他 β-内酰胺类抗生素类似,如头孢菌素和碳青霉烯类。它在对 ESBL 的稳定性和对革兰氏阳性菌和革兰氏阴性菌的广谱活性方面是独特的。类似的化合物包括:
头孢美唑: 另一种具有类似应用和作用机制的 β-内酰胺类抗生素。
头孢噻肟: 第三代头孢菌素,具有类似的活性谱。
头孢曲松: 一种广谱头孢菌素,用于治疗各种细菌感染
属性
IUPAC Name |
sodium;(6R,7R)-7-[[2-(difluoromethylsulfanyl)acetyl]amino]-3-[[1-(2-hydroxyethyl)tetrazol-5-yl]sulfanylmethyl]-7-methoxy-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F2N6O7S2.Na/c1-29-15(18-8(25)6-31-13(16)17)11(28)23-9(10(26)27)7(4-30-12(15)23)5-32-14-19-20-21-22(14)2-3-24;/h12-13,24H,2-6H2,1H3,(H,18,25)(H,26,27);/q;+1/p-1/t12-,15+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPPZBOLFWGINKN-YLCXCWDSSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(C2N(C1=O)C(=C(CO2)CSC3=NN=NN3CCO)C(=O)[O-])NC(=O)CSC(F)F.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@]1([C@@H]2N(C1=O)C(=C(CO2)CSC3=NN=NN3CCO)C(=O)[O-])NC(=O)CSC(F)F.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F2N6NaO7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92823-03-5 | |
| Record name | Flomoxef sodium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092823035 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | FLOMOXEF SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/445HIB8XNF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Flomoxef Sodium and what is its mechanism of action?
A1: Flomoxef sodium is a second-generation oxacephem antibiotic, structurally similar to cephalosporins. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] Like other beta-lactam antibiotics, it exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. This occurs through binding to penicillin-binding proteins (PBPs) involved in peptidoglycan cross-linking, ultimately leading to bacterial cell death.
Q2: What is the molecular formula and weight of Flomoxef sodium?
A2: The molecular formula of Flomoxef Sodium is C15H17F2N6NaO7S. Its molecular weight is 498.4 g/mol. [, ]
Q3: Can you elaborate on the in vitro and in vivo efficacy of Flomoxef sodium?
A3: Flomoxef sodium demonstrates potent in vitro activity against a range of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Staphylococcus epidermidis, Escherichia coli, and Haemophilus influenzae. [, , , , ] Studies have shown its efficacy in treating various infections in animal models, including those caused by methicillin-resistant Staphylococcus aureus (MRSA). [, ] Clinical trials have also demonstrated its effectiveness in treating a variety of infections in humans, including respiratory tract infections, urinary tract infections, and intra-abdominal infections. [, , , , ]
Q4: What are the known resistance mechanisms to Flomoxef sodium?
A4: Similar to other beta-lactam antibiotics, resistance to Flomoxef sodium can develop through mechanisms such as enzymatic inactivation by beta-lactamases, alteration in PBPs, and reduced permeability of bacterial cell walls. [] The emergence of resistance underscores the importance of appropriate antibiotic stewardship to preserve the effectiveness of Flomoxef sodium and other antibiotics.
Q5: What are the pharmacokinetic properties of Flomoxef Sodium?
A5: Flomoxef Sodium exhibits good tissue penetration, including into bone, aqueous humor, and bile. [, , , ] Studies in rabbits and humans have shown that it is primarily eliminated through renal excretion, with a half-life ranging from 1 to 5 hours depending on the age and health status of the individual. [, , , , ] Age appears to affect its pharmacokinetic parameters, with elder patients exhibiting prolonged half-life, lowered clearance, and elevated area under the curve compared to healthy volunteers. []
Q6: How does Flomoxef Sodium penetrate into the aqueous humor, and what are the implications for treating endophthalmitis?
A6: Studies have investigated the penetration of Flomoxef Sodium into the aqueous humor, a crucial factor for treating bacterial endophthalmitis. [, ] Intravenous administration of Flomoxef Sodium resulted in concentrations in the aqueous humor that exceeded the minimum inhibitory concentration (MIC90) for common ocular pathogens such as Staphylococcus epidermidis, Staphylococcus aureus, and Propionibacterium acnes. [, ] These findings suggest its potential utility in preventing and treating postoperative endophthalmitis.
Q7: Has Flomoxef Sodium been investigated for its potential use in drug delivery systems?
A7: Research has explored the potential of Flomoxef Sodium in drug delivery systems. [, , ] Studies have incorporated Flomoxef Sodium into calcium phosphate cement, demonstrating its potential as a drug delivery system (DDS) carrier for surgical applications. [] Although challenges exist, including the impact of Flomoxef Sodium on the setting time and mechanical strength of the cement, research suggests the possibility of controlling drug release by adjusting the concentration of sodium alginate in the formulation. []
Q8: What are the potential applications of Flomoxef Sodium in combination therapies?
A9: Research suggests that Flomoxef sodium may offer advantages when used in combination with other antimicrobial agents. [] For instance, studies in rabbits have shown that co-administration of Flomoxef sodium with imipenem/cilastatin sodium or fosfomycin sodium reduced the nephrotoxicity observed with Vancomycin alone. [] This suggests the potential for combination therapies to enhance efficacy and mitigate adverse effects.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Phenol, 4-[(4-aminophenyl)sulfonyl]-](/img/structure/B194099.png)

